2-Cyclopentylacetohydrazide
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Overview
Description
2-Cyclopentylacetohydrazide is an organic compound with the molecular formula C7H14N2O. It is a hydrazide derivative, characterized by the presence of a cyclopentyl group attached to the acetohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentylacetohydrazide typically involves the reaction of cyclopentylacetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
Cyclopentylacetic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Cyclopentylacetone or cyclopentylacetic acid.
Reduction: Cyclopentylmethylamine or cyclopentylmethanol.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
2-Cyclopentylacetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 2-Cyclopentylacetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The cyclopentyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Cyclopentylamine: Similar in structure but lacks the hydrazide group.
Cyclopentylacetic acid: The parent acid from which 2-Cyclopentylacetohydrazide is derived.
Cyclopentylmethylamine: A reduced form of the compound.
Uniqueness: this compound is unique due to the presence of both the cyclopentyl and hydrazide groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-cyclopentylacetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-9-7(10)5-6-3-1-2-4-6/h6H,1-5,8H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEVXKQPVUYIEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20287-25-6 |
Source
|
Record name | 2-cyclopentylacetohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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